![molecular formula C15H12ClN5O2 B11029915 N-(2-chlorophenyl)-2-(7-cyano-6-methyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide](/img/structure/B11029915.png)
N-(2-chlorophenyl)-2-(7-cyano-6-methyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CPIM , is a synthetic organic compound. Its chemical structure consists of a chlorophenyl group, a cyano-substituted imidazopyrazole ring, and an acetamide moiety. CPIM exhibits interesting pharmacological properties and has been investigated for various applications.
Preparation Methods
a. Synthetic Routes: Several synthetic routes exist for CPIM. One common method involves the condensation of 2-chloroaniline with 7-cyano-6-methyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-3-carboxylic acid. The reaction typically occurs under acidic conditions, resulting in the formation of CPIM.
b. Industrial Production: In industrial settings, CPIM can be synthesized using continuous flow processes or batch reactions. Optimization of reaction conditions, solvent choice, and catalysts plays a crucial role in achieving high yields.
Chemical Reactions Analysis
CPIM undergoes various chemical reactions:
Oxidation: CPIM can be oxidized to form its corresponding imidazopyrazole N-oxide.
Reduction: Reduction of the cyano group yields the corresponding amine derivative.
Substitution: Halogenation or other substitution reactions can modify the phenyl group. Common reagents include oxidants (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., N-bromosuccinimide).
Major products:
- Oxidation: Imidazopyrazole N-oxide
- Reduction: Amino derivative
- Substitution: Various halogenated derivatives
Scientific Research Applications
CPIM has diverse applications:
Medicine: Investigated as a potential drug candidate due to its anti-inflammatory, antimicrobial, or anticancer properties.
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Employed in the production of specialty chemicals.
Mechanism of Action
The exact mechanism of CPIM’s effects depends on its specific application. It may interact with cellular receptors, enzymes, or signaling pathways. Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
CPIM’s uniqueness lies in its cyano-substituted imidazopyrazole scaffold. Similar compounds include other imidazopyrazoles, but CPIM’s specific combination of substituents sets it apart.
Remember that CPIM’s potential lies in its versatility and the ongoing research exploring its multifaceted applications.
: Example references are not provided due to the lack of specific literature on CPIM. For accurate citations, consult relevant scientific journals or databases.
Properties
Molecular Formula |
C15H12ClN5O2 |
|---|---|
Molecular Weight |
329.74 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-2-(7-cyano-6-methyl-2-oxo-1,3-dihydroimidazo[1,2-b]pyrazol-3-yl)acetamide |
InChI |
InChI=1S/C15H12ClN5O2/c1-8-9(7-17)14-19-15(23)12(21(14)20-8)6-13(22)18-11-5-3-2-4-10(11)16/h2-5,12H,6H2,1H3,(H,18,22)(H,19,23) |
InChI Key |
KZZLMSNHQMELJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(C(=O)NC2=C1C#N)CC(=O)NC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



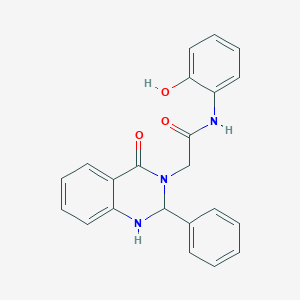

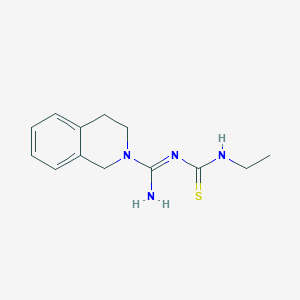
![2,2'-{[(4-Bromophenyl)sulfonyl]imino}diacetic acid](/img/structure/B11029854.png)
![N-[5-(2-methylcyclohexyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzoxazol-2-amine](/img/structure/B11029857.png)
![Methyl 7-isopentyl-6-oxo-2-(2-thienyl)-6,7-dihydropyrido[3,4-E][1,2,4]triazolo[1,5-A]pyrimidine-9-carboxylate](/img/structure/B11029868.png)
![N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,7-dimethylquinazolin-2-amine](/img/structure/B11029883.png)
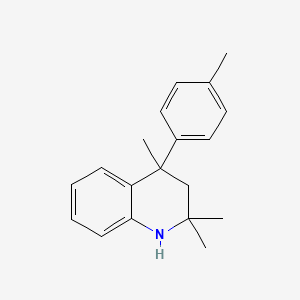
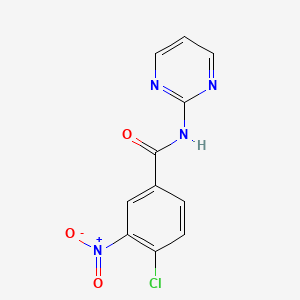
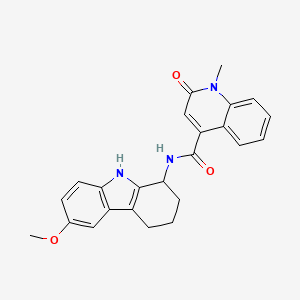
![4-amino-1-(4-fluorophenyl)-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B11029901.png)
![Ethyl 4-amino-6-methyl-2-phenylfuro[2,3-b]pyridine-5-carboxylate](/img/structure/B11029904.png)
![N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-2-[1-(naphthalen-1-yl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B11029908.png)
